molecular formula C21H24N2O3 B5660658 9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5660658
M. Wt: 352.4 g/mol
InChI Key: ZIXPYXPMMWFWGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one" involves complex reactions. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones was achieved through the reaction of 1,3-diaryl-2-propen-1-ones with barbituric and 2-thiobarbituric acids in aqueous ethanol under reflux conditions without a catalyst, confirmed by various spectral analyses (Ahmed et al., 2012). Another approach involves the Michael addition of lithium enolates to tetrasubstituted olefins, allowing for the introduction of various substituents and achieving asymmetric synthesis (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is confirmed and characterized by advanced techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. These techniques provide detailed insights into the molecular configuration and the spatial arrangement of atoms within the compound (Ahmed et al., 2012).

Chemical Reactions and Properties

Compounds within this chemical family undergo various chemical reactions. For instance, the spirocyclization of pyridine substrates is an effective method for constructing 3,9-diazaspiro[5.5]undecane derivatives, showcasing the compounds' reactivity and potential for derivatization (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often influenced by their molecular structure. For example, the single-crystal X-ray studies of certain diazaspiro[5.5]undecane derivatives reveal a preference for a chair conformation in the cyclohexanone unit, influenced by intermolecular hydrogen bonding and π–π stacking interactions (Islam et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for functionalization, are critical for understanding the versatility of these compounds in synthetic applications. The double Michael addition reactions for synthesizing diazaspiro[5.5]undecane derivatives highlight the compounds' chemical reactivity and the influence of structural features on their synthesis (Aggarwal & Khurana, 2015).

properties

IUPAC Name

9-(furan-3-carbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-22-15-21(13-18(20(22)25)16-5-3-2-4-6-16)8-10-23(11-9-21)19(24)17-7-12-26-14-17/h2-7,12,14,18H,8-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPYXPMMWFWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=COC=C3)CC(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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